哌啶,4-(3-氮杂环丁氧基)-

描述

“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .

Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

科学研究应用

Specific Scientific Field

The specific scientific field is Pharmacology of Anti-Cancer Drugs .

Summary of the Application

Piperine and piperidine have been observed to have many therapeutic properties, including anticancer potential . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve treating cancer cells with piperine and piperidine, either alone or in combination with other drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Summary of Results or Outcomes

Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . They have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .

Synthesis of Pharmaceuticals

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Summary of Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

Specific Scientific Field

The specific scientific field is Cancer Research .

Summary of the Application

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve treating cancer cells with 2-amino-4-(1-piperidine) pyridine derivatives .

Summary of Results or Outcomes

The 2-amino-4-(1-piperidine) pyridine derivatives showed potential as a clinical agent against cancers .

Antimicrobial Applications

Specific Scientific Field

The specific scientific field is Microbiology .

Summary of the Application

Piperidine derivatives have been found to exhibit antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infectious diseases .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve treating microbial cultures with piperidine derivatives and observing the inhibition of growth .

Summary of Results or Outcomes

Piperidine derivatives have shown significant antimicrobial activity against a variety of microbial strains. This makes them potential candidates for the development of new antimicrobial drugs .

Neurological Applications

Specific Scientific Field

The specific scientific field is Neurology .

Summary of the Application

Piperidine derivatives have been found to have effects on the central nervous system. They have been used in the treatment of various neurological disorders, including Alzheimer’s disease, schizophrenia, and depression .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures involve administering piperidine derivatives to patients suffering from neurological disorders and observing the changes in their symptoms .

Summary of Results or Outcomes

Piperidine derivatives have shown promising results in the treatment of various neurological disorders. They have been found to alleviate symptoms and improve the quality of life of patients .

安全和危害

未来方向

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

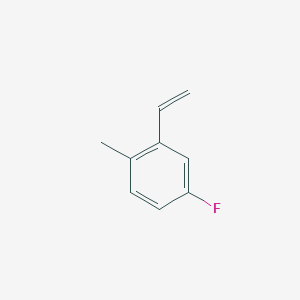

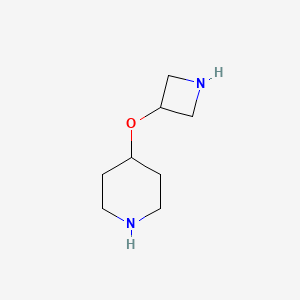

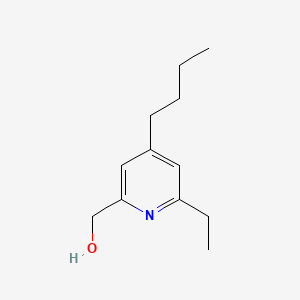

4-(azetidin-3-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHLZMQGSBUWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 4-(3-azetidinyloxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)